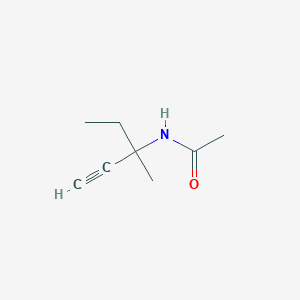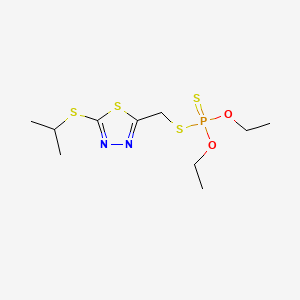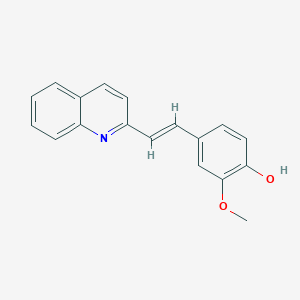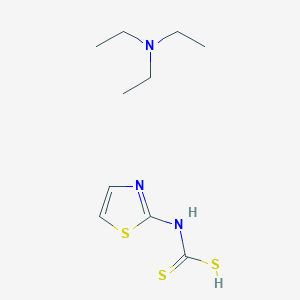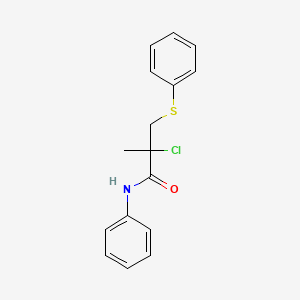
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide is an organic compound with the molecular formula C16H16ClNOS This compound is characterized by the presence of a chloro group, a methyl group, a phenyl group, and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide typically involves the reaction of 2-chloro-2-methylpropanoic acid with phenylamine and phenylsulfanyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2-methyl-N-phenylpropanamide
- 2-chloro-2-methyl-3-phenylsulfanylpropanamide
- N-phenyl-3-phenylsulfanylpropanamide
Uniqueness
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide is unique due to the presence of both a chloro group and a phenylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
50477-95-7 |
|---|---|
Molecular Formula |
C16H16ClNOS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-2-methyl-N-phenyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C16H16ClNOS/c1-16(17,12-20-14-10-6-3-7-11-14)15(19)18-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
WOSYBQOLZHTIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


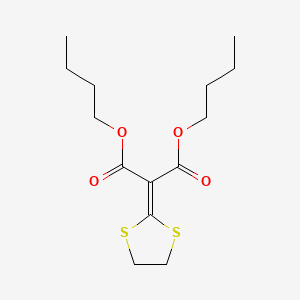
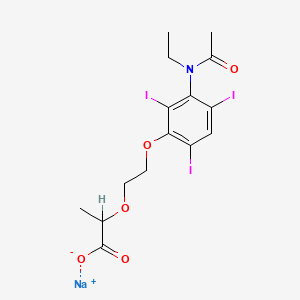
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

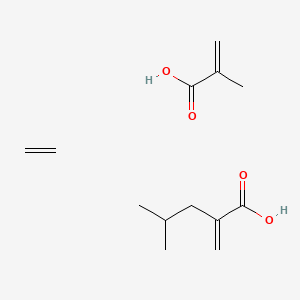


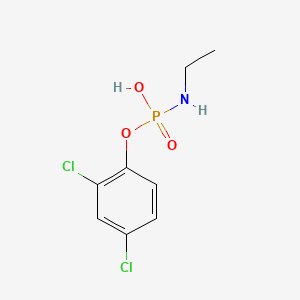

![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
